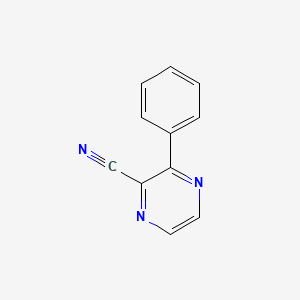

3-Phenylpyrazine-2-carbonitrile

描述

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical and Biological Sciences

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govnih.gov This means its structure is a recurring motif in a multitude of biologically active compounds and approved drugs. nih.govbenthamdirect.comlifechemicals.com The nitrogen atoms in the pyrazine ring can form hydrogen bonds and act as electron acceptors, which enhances the binding affinity of molecules to biological targets. nih.gov This characteristic has led to the development of pyrazine-containing drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects. mdpi.combenthamdirect.comtandfonline.comresearchgate.netnih.gov For instance, pyrazinamide (B1679903) is a cornerstone drug for treating tuberculosis, and bortezomib, a proteasome inhibitor for multiple myeloma, also features a pyrazine core. lifechemicals.commdpi.com

Beyond pharmaceuticals, pyrazine derivatives are gaining traction in materials science. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and as catalysts. lifechemicals.comresearchgate.net The versatility of the pyrazine ring allows for various chemical modifications, enabling the fine-tuning of its electronic and photophysical properties for specific technological needs. tandfonline.comresearchgate.net

Overview of 3-Phenylpyrazine-2-carbonitrile within Pyrazine Chemistry Research

Within the extensive family of pyrazine derivatives, this compound has emerged as a compound of interest for further research and development. Its structure, featuring a phenyl group and a nitrile group attached to the pyrazine core, offers a unique combination of electronic and steric properties. The nitrile group, in particular, is a versatile functional group that can participate in various chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules. chemicalbook.comguidechem.com While specific, extensive research on this compound itself is still developing, its structural motifs are present in compounds investigated for their potential in medicinal chemistry and materials science. nih.govnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-8-10-11(14-7-6-13-10)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAOGHCFFZEABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536611 | |

| Record name | 3-Phenylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-16-8 | |

| Record name | 3-Phenyl-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties of 3 Phenylpyrazine 2 Carbonitrile

The synthesis of 3-Phenylpyrazine-2-carbonitrile can be approached through various synthetic routes, often involving the condensation of a-dicarbonyl compounds with aminonitriles or related precursors. One common strategy involves the reaction of a substituted 1,2-diamine with a phenyl-containing α-keto acid derivative.

A plausible synthetic pathway could involve the reaction of 2-amino-2-phenylacetonitrile (B102233) with glyoxal (B1671930) or a derivative, followed by oxidation to form the aromatic pyrazine (B50134) ring. Another approach could be the palladium-catalyzed cross-coupling reaction between a halogenated pyrazine-2-carbonitrile and a phenylboronic acid (Suzuki coupling). tandfonline.comresearchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2882-16-8 |

| Molecular Formula | C₁₁H₇N₃ |

| Molecular Weight | 181.2 g/mol |

| MDL Number | MFCD10703576 |

Data sourced from Chemenu chemenu.com

Spectroscopic Analysis and Characterization

The structural confirmation and purity assessment of 3-Phenylpyrazine-2-carbonitrile rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic signals for the protons on the phenyl ring and the pyrazine (B50134) ring. The chemical shifts and coupling patterns would confirm their relative positions.

¹³C NMR spectroscopy would provide evidence for the carbon skeleton, including the distinct signals for the nitrile carbon, the carbons of the pyrazine ring, and the carbons of the phenyl group.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. nih.gov Other characteristic peaks would correspond to the C=N and C=C stretching vibrations of the pyrazine and phenyl rings.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the exact mass of C₁₁H₇N₃.

Table 2: Key Spectroscopic Data for a Related Dicyanopyrazine Derivative

| Spectroscopic Technique | Key Data for 5-(t-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile |

|---|---|

| IR (KBr, cm⁻¹) | 3290, 2972, 2231, 1647, 1578, 1534, 1502, 1448, 1434, 1395, 1367, 1200, 1181, 944, 912, 731, 691 |

This data is for a structurally similar compound and provides an example of the types of spectroscopic features that would be observed. nih.gov

Frontiers in Materials Science Applications of 3 Phenylpyrazine 2 Carbonitrile

Design and Application in Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) represents a paradigm shift in organic light-emitting diode (OLED) technology, enabling the harvesting of both singlet and triplet excitons to achieve theoretical internal quantum efficiencies of 100%. The design of efficient TADF emitters hinges on achieving a delicate balance of molecular properties, a challenge where 3-phenylpyrazine-2-carbonitrile has proven to be a valuable component.

Molecular Design Principles for Small Singlet-Triplet Splitting

A critical parameter in the design of TADF molecules is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet splitting (ΔEST). A small ΔEST (typically less than 0.2 eV) is essential to facilitate efficient reverse intersystem crossing (RISC) from the T₁ state to the S₁ state, which is the defining process of TADF.

Molecular design strategies to achieve a small ΔEST often involve the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is commonly realized in donor-acceptor (D-A) type molecules where the donor and acceptor moieties are electronically decoupled, for instance, by a twisted geometry. In such systems, the HOMO is localized on the electron-donating unit, while the LUMO resides on the electron-accepting unit. This spatial separation minimizes the exchange energy between the singlet and triplet states, leading to a small ΔEST. Theoretical and experimental studies have demonstrated that the use of 2-cyanopyrazine as an acceptor, a core component of this compound, is a promising approach for constructing blue and green TADF molecules with small ΔEST values. frontiersin.orgresearchgate.net

Role of this compound as an Electron-Withdrawing Acceptor Moiety

Research has shown that the electron-withdrawing capability of the 2-cyanopyrazine unit is even higher than that of 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ), a commonly used acceptor in TADF materials. frontiersin.org The theoretical lowest unoccupied molecular orbital (LUMO) energy of this compound is reported to be -2.94 eV, indicating its strong electron-accepting nature. frontiersin.org This strong acceptor character is crucial for creating a significant charge-transfer (CT) character in the excited state of D-A type TADF molecules, which contributes to the separation of HOMO and LUMO and thus a small ΔEST.

π-Bridge Design and Donor-Acceptor Architectures in TADF Systems

The this compound moiety can be incorporated into various donor-acceptor architectures to fine-tune the photophysical properties of TADF emitters. It can act as a π-bridge attached acceptor, connecting to a donor unit through a phenyl ring.

The following table summarizes the theoretical and experimental data for a TADF molecule, TCzPZCN, which incorporates a 2-cyanopyrazine acceptor, highlighting the key parameters for efficient TADF.

Table 1: Photophysical and Electroluminescent Properties of a TADF Emitter Incorporating a 2-Cyanopyrazine Acceptor (TCzPZCN)

| Property | Value | Reference |

|---|---|---|

| Theoretical Properties | ||

| Lowest Triplet State Energy (T₁) | 2.88 eV | frontiersin.org |

| Reduction Potential (ERED) | -2.94 eV | frontiersin.org |

| Experimental Properties in Doped Film | ||

| Singlet-Triplet Splitting (ΔEST) | < 0.1 eV | researchgate.net |

| Fluorescence Rate (kF) | 3.7 x 107 s-1 | researchgate.net |

| TADF Lifetime | 1.9 µs | researchgate.net |

| OLED Device Performance | ||

| Maximum External Quantum Efficiency (EQE) | 7.6% (Blue Emission) | researchgate.net |

| Maximum EQE of a Derivative | 12.2% (Sky-Blue Emission) | researchgate.net |

Development for Organic Semiconductor Applications

While the primary research focus for this compound has been on TADF emitters, its inherent electronic properties suggest potential for broader applications in organic semiconductors. Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).

The electron-deficient nature of the pyrazine (B50134) core, enhanced by the cyano group, makes this compound a candidate for an n-type organic semiconductor. N-type materials, which transport electrons, are essential for the development of complementary logic circuits and for efficient charge separation in organic photovoltaics. The development of stable and efficient n-type organic semiconductors remains a challenge in the field.

Pyrazine-based materials, in general, are being explored for their favorable charge transfer properties. nih.gov Although specific studies on the charge transport properties of this compound in OFETs are not widely reported, the structural motifs are promising. The planarity of the aromatic system and the potential for intermolecular π-π stacking are key factors that influence charge mobility in organic semiconductor films. Further research into the solid-state packing and thin-film morphology of this compound and its derivatives is warranted to fully assess its potential in this area.

Exploration in Optoelectronic Systems Based on Pyrazine Derivatives

The versatility of the pyrazine scaffold has led to its exploration in a wide array of optoelectronic systems beyond OLEDs. Pyrazine derivatives are investigated for their use in dye-sensitized solar cells, nonlinear optics, and as fluorescent probes. nih.gov

The strong electron-accepting character of the 2-cyanopyrazine unit within this compound could be advantageous in the design of sensitizers for dye-sensitized solar cells (DSSCs). In a typical D-π-A sensitizer (B1316253) architecture, a strong acceptor unit facilitates efficient intramolecular charge transfer upon photoexcitation, which is a critical step for charge injection into the semiconductor electrode.

Furthermore, the significant intramolecular charge transfer characteristics of molecules containing the 2-cyanopyrazine moiety could give rise to large second-order nonlinear optical (NLO) properties. Materials with high NLO responses are of interest for applications in optical communications and data processing. While specific NLO studies on this compound are limited, the fundamental electronic structure of D-A systems containing this acceptor suggests it as a promising avenue for future investigation.

Coordination Chemistry of 3 Phenylpyrazine 2 Carbonitrile and Analogs

Ligand Design and Metal Complexation Strategies

The design of ligands based on the pyrazine (B50134) scaffold is a key aspect of modern coordination chemistry. The strategic placement of substituent groups on the pyrazine ring allows for the fine-tuning of the ligand's steric and electronic properties, which in turn dictates the structure and function of the resulting metal complexes. For instance, the substitution pattern on pendant aryl groups in 2,6-diarylpyrazines has been shown to control the type of coordination chemistry observed with silver(I) ions. nih.gov When ortho-methyl groups are present, they force the aryl groups to be orthogonal to the central pyrazine ring, thereby opening up the "hindered" nitrogen atoms for complexation and leading to the formation of polymeric networks. nih.gov In the absence of such steric hindrance, discrete 2:1 ligand-silver(I) complexes are formed. nih.gov

The synthesis of metal complexes with pyrazine-based ligands can be achieved through various strategies. A common method involves the direct reaction of the pre-synthesized ligand with a metal salt in a suitable solvent. For example, a series of substituted terpyridine (tpy)-based ligands have been complexed with Co(II), Fe(II), and Zn(II) ions to produce complexes with the general formula M(tpy)₂₂. nih.gov The choice of solvent can also play a crucial role in determining the final architecture of the coordination compound, as seen in the synthesis of cobalt(II) succinate (B1194679) coordination polymers with pyrazine, where different solvents lead to different dimensional structures. nih.gov

In some cases, the ligand itself can be formed in situ during the complexation reaction. A notable example is the synthesis of a binuclear zinc(II) complex where the 2-cyanopyrazine ligand undergoes methanolysis in the presence of Zn(II) ions to form methyl pyrazine-2-carboximidate. This imidate then acts as a chelating ligand in the final complex. This in situ ligand synthesis offers a powerful route to novel coordination compounds that might be inaccessible through direct synthesis.

| Ligand/Analog | Metal Ion(s) | Synthesis Strategy | Resulting Complex Type |

| 2,6-diarylpyrazines | Ag(I) | Direct reaction; solvent and substituent control | Discrete complexes or coordination networks nih.gov |

| Substituted terpyridines | Co(II), Fe(II), Zn(II) | Direct reaction in a 2:1 ligand-to-metal ratio | [M(tpy)₂]²⁺ type complexes nih.gov |

| 2-cyanopyrazine | Zn(II) | In situ methanolysis of the nitrile group | Binuclear complex with a bridging ligand |

| Pyrazinecarboxylic acid | Fe(II) | Direct reaction | Monomeric complex rsc.org |

Chelation Modes and Coordination Geometries of Pyrazine Ligands

Pyrazine-based ligands can coordinate to metal ions in a variety of ways, including monodentate, bidentate bridging, and chelating modes. The specific chelation mode is highly dependent on the nature and position of the donor atoms on the ligand. For 3-phenylpyrazine-2-carbonitrile, the two nitrogen atoms of the pyrazine ring and the nitrogen atom of the nitrile group are potential coordination sites.

Analogs of this compound demonstrate a range of chelation behaviors. For example, pyrazinecarboxylic acid can act as a bidentate ligand, coordinating to a metal center through one of the pyrazine nitrogen atoms and the oxygen of the carboxylate group. rsc.org In the complex diaquabis(pyrazinecarboxylato)iron(II), the pyrazinecarboxylate ligand chelates to the iron(II) center. rsc.org Similarly, N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide behaves as a dibasic tridentate ligand, coordinating through the phenolate (B1203915) oxygen, azomethine nitrogen, and enolate oxygen atoms. eurjchem.com

The coordination of these ligands to metal centers results in a variety of geometries. For instance, mononuclear complexes of VO(IV), Cr(III), Fe(III), MoO₂(VI), WO₂(VI), and UO₂(VI) with a pyrazinecarbohydrazone ligand exhibit octahedral geometry for the Cr(III), Fe(III), and the dioxo-molybdenum, -tungsten, and -uranium complexes, while the VO(IV) complex adopts a square pyramidal geometry. eurjchem.com In a binuclear zinc(II) complex formed from 2-cyanopyrazine, each zinc(II) cation is five-coordinate in a distorted square-pyramidal configuration. The versatility in chelation modes and the resulting coordination geometries highlight the rich structural chemistry of pyrazine-based ligands.

| Ligand/Analog | Chelation Mode | Metal Ion(II) | Coordination Geometry |

| Pyrazinecarboxylic acid | Bidentate (N,O) | Fe(II) | Not specified in abstract rsc.org |

| Pyrazinecarbohydrazone derivative | Tridentate (O,N,O) | Cr(III), Fe(III), MoO₂(VI), WO₂(VI), UO₂(VI) | Octahedral eurjchem.com |

| Pyrazinecarbohydrazone derivative | Tridentate (O,N,O) | VO(IV) | Square pyramidal eurjchem.com |

| In situ formed pyrazinecarboximidate | Bidentate (N,N) and Bridging | Zn(II) | Distorted square-pyramidal |

Electronic and Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with pyrazine-based ligands leads to significant changes in their electronic and spectroscopic properties. These changes can be monitored by techniques such as Fourier-transform infrared (FTIR) and UV-visible (UV-Vis) spectroscopy.

FTIR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the functional groups involved in bonding are shifted. For example, in metal complexes with N′-benzylidenepyrazine-2-carbohydrazonamide, the C=N and C=C stretching vibrations shift to higher wavenumbers, confirming the involvement of the azomethine nitrogen and a pyrazine ring nitrogen in coordination. nih.gov Similarly, in complexes of poly(4-vinylpyridine), a blue shift in the in-plane C-N stretching of the pyridine (B92270) ring is observed upon coordination to ruthenium. kpi.ua

UV-Vis absorption spectroscopy provides insights into the electronic transitions within the metal complexes. The spectra of these complexes are often characterized by intense bands in the visible or near-UV region, which are assigned to charge-transfer transitions. researchgate.net For instance, pentaammineruthenium(II) complexes with aromatic nitrogen heterocycles like pyrazine exhibit intense absorption bands in the visible region, which are attributed to metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net The energy of these transitions can be influenced by factors such as the solvent and the nature of the substituents on the ligand. researchgate.net

| Complex Type | Spectroscopic Technique | Key Observation | Interpretation |

| Metal complexes of N′-benzylidenepyrazine-2-carbohydrazonamide | FTIR | Shift in ν(C=N) and ν(C=C) to higher frequencies | Coordination through azomethine and pyrazine nitrogen nih.gov |

| Ruthenium complexes of poly(4-vinylpyridine) | FTIR | Blue shift of in-plane C-N stretch | Coordination of pyridine nitrogen to Ru kpi.ua |

| [Ru(NH₃)₅(Pyrazine)]²⁺ | UV-Vis | Intense absorption in the visible region | Metal-to-ligand charge-transfer (MLCT) transition researchgate.net |

Ligand-to-Metal Charge Transfer Transitions in Pyrazine-Metal Systems

Charge-transfer (CT) transitions are a hallmark of the electronic spectra of transition metal complexes. These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those localized on the ligand. There are two main types of charge transfer: metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT).

LMCT transitions occur when an electron is excited from a ligand-based orbital to a metal-based d-orbital. libretexts.org This process results in the formal reduction of the metal center and is favored when the ligand has high-energy occupied orbitals (i.e., is easily oxidized) and the metal has low-energy empty or partially filled d-orbitals (i.e., is easily reduced or in a high oxidation state). libretexts.orglibretexts.org LMCT bands are typically very intense due to the high probability of these transitions occurring. libretexts.org

Conversely, MLCT transitions involve the excitation of an electron from a metal d-orbital to a low-lying empty orbital on the ligand, often a π* orbital. libretexts.org This is common for complexes with metals in low oxidation states (electron-rich) and ligands that are good π-acceptors, such as pyrazine and its derivatives. researchgate.netlibretexts.org The energy of the MLCT transition is related to the difference in the redox potentials of the metal and the ligand. wayne.edu

In pyrazine-metal systems, both types of charge transfer are possible, depending on the specific metal, its oxidation state, and the other ligands present. While pyrazine and its derivatives are often considered π-acceptor ligands, making them good candidates for MLCT, the presence of electron-donating substituents on the pyrazine ring could raise the energy of the ligand's occupied orbitals, potentially facilitating LMCT to an appropriate metal center. The study of these charge-transfer phenomena is crucial for the development of photoactive materials, as the nature of the lowest-energy excited state (MLCT or LMCT) dictates the photophysical and photochemical properties of the complex. nih.gov

Biological and Biomedical Research Avenues for 3 Phenylpyrazine 2 Carbonitrile Derivatives

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The biological activity of 3-phenylpyrazine-2-carbonitrile derivatives can be finely tuned through systematic modifications of their chemical structure. Structure-activity relationship (SAR) studies are crucial in identifying the key molecular features responsible for eliciting and optimizing a desired biological response.

Impact of Substituent Modifications on Biological Activity

The introduction of various substituents on the phenyl ring and the pyrazine (B50134) core of this compound derivatives has a profound impact on their biological activities. Research has shown that even minor alterations can lead to significant changes in potency and selectivity. For instance, in a series of N-benzyl-3-chloropyrazine-2-carboxamides, the position of a chloro substituent on the pyrazine ring was found to be critical for antimycobacterial activity. Moving the chlorine from position 5 or 6 to position 3 resulted in a decrease or complete loss of activity against Mycobacterium tuberculosis. nih.gov

In the context of antibacterial activity, the nature and position of substituents on the benzyl (B1604629) moiety of N-benzylpyrazine-2-carboxamides also play a crucial role. For example, within a series of 3-chloro derivatives, a compound with a 2-chloro substitution on the benzyl ring demonstrated the highest activity against Staphylococcus aureus. nih.gov Conversely, the introduction of a second aromatic ring generally led to a decrease in antibacterial efficacy, with the exception of derivatives bearing a 4-methoxy or 4-trifluoromethyl group. nih.gov

The significance of the carbonitrile group itself has been a subject of investigation. Studies comparing benzylamino-substituted pyrazines with and without a carbonitrile group on the pyrazine core have revealed that the carbonitrile is not always essential for potent antimycobacterial activity. mdpi.comresearchgate.net In some cases, derivatives lacking the carbonitrile group exhibited comparable or even enhanced activity and lower cytotoxicity. mdpi.comresearchgate.net

The following table summarizes the impact of various substituents on the biological activity of pyrazine derivatives based on several studies.

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

| N-benzyl-3-chloropyrazine-2-carboxamides | Chlorine at position 3 of pyrazine ring | Decreased or lost antimycobacterial activity | nih.gov |

| N-benzyl-3-chloropyrazine-2-carboxamides | 2-Chloro on benzyl ring | Highest activity against S. aureus | nih.gov |

| N-benzyl-3-chloropyrazine-2-carboxamides | Addition of a second aromatic ring | Generally decreased antibacterial activity | nih.gov |

| Benzylamino-substituted pyrazines | Removal of carbonitrile group | Comparable or enhanced antimycobacterial activity, lower cytotoxicity | mdpi.comresearchgate.net |

Conformational Analysis and Bioactivity Correlation

The three-dimensional arrangement of atoms in a molecule, or its conformation, is intrinsically linked to its biological activity. Conformational analysis, often coupled with computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, helps to elucidate the spatial requirements for effective interaction with a biological target.

Pharmacophore modeling, a ligand-based drug design approach, has been successfully applied to understand the SAR of pyrazinone derivatives. For a series of N(3)-phenylpyrazinones acting as corticotropin-releasing factor 1 (CRF1) receptor antagonists, a six-point pharmacophore model was developed. This model identified two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as crucial features for activity. nih.govresearchgate.net The resulting 3D-QSAR model showed a strong correlation between the predicted and experimental activities, validating its predictive power for designing new, potent antagonists. nih.govresearchgate.net

Molecular docking studies provide further insights into the binding modes of these derivatives with their target proteins. For instance, docking studies of N-benzyl-3-((benzyl)amino)pyrazine-2-carboxamide derivatives with the enoyl-ACP-reductase of Mycobacterium tuberculosis have revealed potential hydrogen bond interactions that are characteristic of known inhibitors of this enzyme. nih.gov These computational approaches are invaluable for rationalizing observed SAR data and guiding the synthesis of next-generation compounds with improved bioactivity.

Antimicrobial Research

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against pathogenic microorganisms. Derivatives of this compound have emerged as a promising class of compounds in this area of research.

Evaluation of Antibacterial Potency against Drug-Resistant Pathogens

Several studies have highlighted the potential of pyrazine derivatives to combat drug-resistant bacteria. A notable example is 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), which has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The minimum inhibitory concentrations (MICs) of PSPC were reported to be 4 µg/ml against Staphylococcus aureus and 8 µg/ml against Enterococcus faecium. nih.govnih.gov While its activity against Gram-negative bacteria was initially higher, co-treatment with an efflux pump inhibitor significantly enhanced its potency. nih.gov

The antibacterial activity of these derivatives is highly dependent on their chemical structure. For instance, a sulfide (B99878) analogue of PSPC showed no antibacterial activity, whereas the sulfoxide (B87167) analogue exhibited activity identical to the parent compound, confirming a structure-dependent mechanism of action. nih.gov Furthermore, N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have shown good antibacterial activity against pathogenic strains of Staphylococcus aureus and Escherichia coli. nih.gov

The following table presents the MIC values of selected pyrazine derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Staphylococcus aureus | 4 | nih.govnih.gov |

| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Enterococcus faecium | 8 | nih.govnih.gov |

| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Klebsiella pneumoniae | 64 | nih.govnih.gov |

| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Acinetobacter baumannii | 32 | nih.govnih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 (as µM) | nih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 (as µM) | nih.gov |

| N-(4-methoxybenzyl)-3-chloropyrazine-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 62.5 (as µM) | nih.gov |

Investigations into Antimycobacterial Efficacy of Pyrazine Analogues

Pyrazine derivatives have a long-standing history in the treatment of tuberculosis, with pyrazinamide (B1679903) being a first-line drug. acs.orgnih.gov Research continues to explore novel pyrazine analogues with improved efficacy against Mycobacterium tuberculosis, including drug-resistant strains.

A series of pyrazine and quinoxaline (B1680401) derivatives have been synthesized and evaluated for their activity against M. tuberculosis and Mycobacterium avium. acs.orgnih.govacs.org Several of these derivatives demonstrated good activity, with MICs as low as 6.25 µg/mL against M. tuberculosis H37Rv. acs.org Ester forms of pyrazinoic acid, in particular, have been shown to enhance antibacterial activity, likely through increased cellular uptake and subsequent bioactivation to the active acid form. acs.orgacs.org

Hybrid molecules incorporating the pyrazine scaffold with other known anti-mycobacterial moieties have also been designed and synthesized. nih.gov Several of these compounds displayed significant activity against M. tuberculosis H37Rv, with MIC values equal to or better than pyrazinamide. nih.gov In silico studies have suggested that these compounds may exert their effect by targeting enzymes such as pantothenate synthetase. nih.gov Furthermore, substituted N-phenylpyrazine-2-carboxamides have shown interesting in vitro antimycobacterial activity, with some derivatives being significantly more active than pyrazinamide against M. tuberculosis. nih.gov

The table below summarizes the antimycobacterial activity of selected pyrazine derivatives.

| Compound Series | Mycobacterium Strain | MIC | Reference |

| Pyrazine and quinoxaline derivatives | M. tuberculosis H37Rv | 6.25 µg/mL | acs.org |

| 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis H37Ra | 0.25-0.5 µg/mL | acs.orgacs.org |

| Hybrid pyrazine molecules | M. tuberculosis H37Rv | ≤6.25 µg/mL | nih.gov |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | < 2.0 µmol/L | nih.gov |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis (TAACF screen) | IC90 = 0.819 µg/mL | nih.gov |

Antifungal Activity Assessment

In addition to their antibacterial and antimycobacterial properties, pyrazine derivatives have also been investigated for their potential as antifungal agents. The emergence of fungal infections, particularly in immunocompromised individuals, has created a need for new antifungal therapies. nih.gov

Derivatives of this compound and related pyrazine structures have shown activity against various fungal pathogens. For example, certain pyrazine-containing coumarin (B35378) derivatives have demonstrated good activity against Candida albicans. mdpi.com The antifungal activity of pyrazine derivatives can be influenced by factors such as pH. For instance, a pyrazine-functionalized carbazole (B46965) derivative showed enhanced antifungal activity against Candida species in acidic media. nih.gov This particular compound was found to be significantly more effective against Candida krusei at pH 4 than the commonly used antifungal drug fluconazole. nih.gov

The following table highlights the antifungal activity of selected pyrazine derivatives.

| Compound | Fungal Strain | Activity (MIC/IC50) | pH | Reference |

| Pyrazine-containing coumarin derivative (Compound 106) | Candida albicans MTCC 3017 | MIC = 25 µg/mL | Not Specified | mdpi.com |

| 3,6-PIRAMICAR (pyrazine-functionalized carbazole) | Candida krusei | MIC = 31.25 µM | Not Specified | nih.gov |

| 3,6-PIRAMICAR (pyrazine-functionalized carbazole) | Candida krusei | MFC = 62.5 µM | 4 | nih.gov |

| 3,6-PIRAMICAR (pyrazine-functionalized carbazole) | Candida glabrata | MIC50 = 10.05 µM | Not Specified | nih.gov |

| 3,6-PIRAMICAR (pyrazine-functionalized carbazole) | Candida albicans | MIC50 = 35.36 µM | 5.5 | nih.gov |

Anticancer Research and Apoptosis Induction Mechanisms

The pyrazine scaffold is a foundational structure for a variety of derivatives investigated for their anticancer properties. researchgate.net These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines. nih.gov The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. researchgate.net

Research has shown that certain pyrazine derivatives exhibit significant cytotoxic activity. For instance, studies on chalcone-pyrazine hybrids and other derivatives have revealed potent inhibitory effects on cancer cell proliferation. researchgate.netnih.gov The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

| Derivative Type | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Chalcone-pyrazine hybrid (Compound 49) | A549 (Lung) | 0.13 | nih.gov |

| Chalcone-pyrazine hybrid (Compound 49) | Colo-205 (Colon) | 0.19 | nih.gov |

| Chalcone-pyrazine hybrid (Compound 50) | MCF-7 (Breast) | 0.18 | nih.gov |

| Chalcone-pyrazine hybrid (Compound 51) | MCF-7 (Breast) | 0.012 | nih.gov |

| Chalcone-pyrazine hybrid (Compound 51) | A549 (Lung) | 0.045 | nih.gov |

| Ligustrazine-curcumin hybrid (Compound 79) | A549 (Lung) | 0.60 - 2.85 | nih.gov |

| Ligustrazine-curcumin hybrid (Compound 79) | A549/DDP (Resistant Lung) | 0.60 - 2.85 | nih.gov |

| Pyrazine Derivative (Compound 11) | MCF-7 (Breast) | 5.4 | researchgate.net |

| Pyrazine Derivative (Compound 11) | A549 (Lung) | 4.3 | researchgate.net |

The mechanisms underlying the anticancer effects of pyrazine derivatives often involve the induction of apoptosis through various cellular pathways. researchgate.net One such mechanism is the promotion of reactive oxygen species (ROS) accumulation within cancer cells, which can lead to oxidative stress and trigger cell death. nih.gov For example, certain ligustrazine-curcumin hybrids have been found to inhibit the enzyme thioredoxin reductase (TrxR), leading to increased ROS levels and subsequent apoptosis in lung cancer cells. nih.gov

Furthermore, the apoptotic process can be triggered by modulating the expression of key regulatory proteins. Some heterocyclic compounds have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating. rsc.orgnih.gov This is sometimes accompanied by an upregulation of pro-apoptotic proteins, such as caspase-3, and a downregulation of anti-apoptotic proteins, like Bcl-2. rsc.orgnih.govnih.gov The activation of caspases is a critical step in the execution phase of apoptosis. rsc.org

Enzyme Inhibition Studies and Molecular Targeting

The strategic inhibition of specific enzymes and the targeting of molecular pathways are cornerstone approaches in modern drug discovery. nih.gov Pyrazine-based structures are being actively investigated for their potential to act as inhibitors for a range of enzymes and to interact with critical biological pathways implicated in disease. mdpi.comnih.gov

Metabolic enzymes are crucial for cell survival and proliferation, making them attractive targets for anticancer therapies. researchgate.net Pyrazine derivatives have shown potential in inhibiting several key metabolic enzymes. nih.govmdpi.com

In the context of mycobacteria, which can serve as a model for certain cellular processes, pyrazine derivatives like pyrazinamide have been found to inhibit enzymes such as Fatty Acid Synthase I (FAS I) and aspartate decarboxylase. nih.govmdpi.com Inhibition of FAS I disrupts the synthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall. mdpi.com Molecular modeling studies have also suggested that derivatives of N-benzylpyrazine-2-carboxamide could act as inhibitors of mycobacterial enoyl-ACP-reductase (InhA), another key enzyme in fatty acid synthesis. mdpi.com

The inhibitory activity of related heterocyclic compounds extends to human metabolic enzymes that are implicated in a variety of diseases. researchgate.netnih.gov Research on pyrimidine (B1678525) and thiazole (B1198619) derivatives has demonstrated potent inhibition of human carbonic anhydrase isoforms (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov These findings suggest that the pyrazine-carbonitrile scaffold may also be a promising candidate for developing inhibitors against these and other metabolic enzymes like α-glycosidase and aldose reductase. researchgate.net

| Derivative Class | Enzyme Target | Reported Kᵢ Range (nM) | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | hCA I | 39.16 - 144.62 | nih.gov |

| Pyrimidine Derivatives | hCA II | 18.21 - 136.35 | nih.gov |

| Pyrimidine Derivatives | AChE | 33.15 - 52.98 | nih.gov |

| Pyrimidine Derivatives | BChE | 31.96 - 69.57 | nih.gov |

| Pyrimidine Derivatives | α-Glycosidase | 17.37 - 253.88 | nih.gov |

| Thiazolyl-pyrazoline Derivatives | hCA I | 13.35 - 63.79 | nih.gov |

| Thiazolyl-pyrazoline Derivatives | hCA II | 7.01 - 115.80 | nih.gov |

| Thiazolyl-pyrazoline Derivatives | AChE | 17.89 - 48.05 | nih.gov |

Beyond individual enzymes, pyrazine derivatives are being designed to interact with crucial signaling pathways that control cell growth, proliferation, and survival. mdpi.comnih.gov Dysregulation of these pathways is a hallmark of cancer. mdpi.com

One critical pathway is the RAS-ERK signaling cascade, which is often hyperactivated in cancer. mdpi.com The SHP2 protein, an oncogene that promotes the RAS-ERK pathway, has been identified as a target for pyrazine-based small molecules. mdpi.com Another major area of investigation is the inhibition of receptor tyrosine kinases (RTKs). Molecular docking studies have suggested that pyrazine derivatives have a good binding affinity for the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. researchgate.net Related pyrimidine-5-carbonitrile compounds have shown potent activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor. rsc.org

Fibroblast Growth Factor Receptors (FGFRs) are also crucial oncogenic drivers, and pyrazine derivatives have been developed as potent FGFR inhibitors. nih.govnih.gov Specifically, 3-amino-pyrazine-2-carboxamide derivatives have been identified as pan-FGFR inhibitors, capable of blocking the activation of FGFR and its downstream signaling pathways. nih.gov Some pyrrolopyrazine carboxamides have shown selectivity for FGFR2 and FGFR3, with the ability to overcome common resistance mutations. nih.gov

Other molecular targets for pyrazinone derivatives include p38α mitogen-activated protein kinase, which is involved in pro-inflammatory signaling, and Akt kinase, a key node in cell survival pathways. nih.gov

| Molecular Target | Derivative Class | Biological Pathway/Function | Reference |

|---|---|---|---|

| EGFR | Pyrazine derivatives | Cell growth and proliferation | researchgate.net |

| FGFR (pan-inhibitor) | 3-Amino-pyrazine-2-carboxamides | Cell growth, survival, differentiation | nih.gov |

| FGFR2/3 | Pyrrolopyrazine carboxamides | Cell growth, overcoming drug resistance | nih.gov |

| SHP2 | Pyrazine-based small molecules | RAS-ERK signaling pathway | mdpi.com |

| Thioredoxin Reductase (TrxR) | Ligustrazine-curcumin hybrids | Redox homeostasis, apoptosis | nih.gov |

| p38α MAP Kinase | Pyrazinone derivatives | Pro-inflammatory signaling | nih.gov |

| Akt Kinase | Pyrazinone derivatives | Cell survival and proliferation | nih.gov |

Computational and Theoretical Chemistry of 3 Phenylpyrazine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-Phenylpyrazine-2-carbonitrile. These methods provide a detailed picture of the electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of pyrazine (B50134) systems. By approximating the electron density, DFT methods can accurately compute various molecular properties. For pyrazine derivatives, DFT calculations are used to determine optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive and participate in charge-transfer interactions. rsc.org In the case of this compound, the presence of the electron-withdrawing nitrile group and the aromatic phenyl ring significantly influences the electronic distribution within the pyrazine core.

Table 1: Representative DFT-Calculated Properties for Pyrazine Derivatives This table presents typical data obtained from DFT calculations on related pyrazine compounds, illustrating the types of information that can be derived for this compound.

| Calculated Property | Typical Value Range for Pyrazine Derivatives | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.0 to 4.0 D | Measures the polarity of the molecule |

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths. rsc.org

TD-DFT calculations are essential for interpreting UV-visible absorption spectra. By computing the allowed singlet transitions, researchers can assign the observed absorption bands to specific electronic excitations, often involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. rsc.org For this compound, these transitions would likely involve π-π* and n-π* excitations characteristic of aromatic and heteroaromatic systems. The inclusion of a polarizable continuum model (PCM) in TD-DFT calculations can also simulate the effects of a solvent on the electronic spectra. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the structure and behavior of this compound. These methods allow for the exploration of the molecule's conformational landscape and its stability over time.

The first step in molecular modeling is often the prediction of the most stable three-dimensional structure of the molecule. This is achieved through energy minimization, a computational process that adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Force fields, such as COSMIC, are often used in these calculations to approximate the potential energy of the system. nih.gov

For this compound, a key structural feature is the dihedral angle between the phenyl and pyrazine rings. The planarity of the molecule is influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazine ring. Quantum chemical calculations on similar phenyl-substituted aza-aromatic compounds have shown that the rotation angle of the phenyl group is typically around 30°. cyberleninka.ru

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and stability of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule and identify its preferred conformations. ox.ac.uk

For this compound, MD simulations would reveal the rotational flexibility of the phenyl group relative to the pyrazine ring. These simulations can also provide insights into the stability of different conformers and the energy barriers between them. In studies of related quinoxaline-based pyrazoline derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for drug design. ox.ac.uk

In Silico Approaches to Biological Activity Prediction

In silico methods are increasingly used to predict the biological activity of novel compounds, offering a rapid and cost-effective way to screen potential drug candidates. These approaches use computational models to estimate a molecule's pharmacokinetic properties and its potential to interact with biological targets.

For pyrazine derivatives, Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate molecular descriptors with biological activity. researchgate.net These models can be linear, using methods like Multiple Linear Regression (MLR), or nonlinear, employing techniques such as Least Squares Support Vector Machines (LS-SVMs). researchgate.net The descriptors used in QSAR models can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. researchgate.net

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov By scoring the binding affinity, docking studies can identify potential drug candidates and provide insights into the molecular basis of their activity. nih.gov For instance, docking studies on pyrazine-based heterocycles have been used to predict their binding affinity to bacterial enzymes, suggesting their potential as antibacterial agents. nih.gov

In the context of this compound, in silico studies could be used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govnih.gov These predictions are crucial for assessing the drug-likeness of a compound and its potential for further development. nih.gov

Table 2: Key In Silico Parameters for Drug-Likeness Assessment This table outlines important parameters evaluated in in silico predictions for compounds like this compound.

| Parameter | Description | Relevance to Drug Development |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability. |

| Gastrointestinal (GI) Absorption | Prediction of the extent to which a compound is absorbed from the gut into the bloodstream. | Essential for oral drug administration. |

| Cytochrome P450 (CYP) Inhibition | Prediction of the compound's potential to inhibit key metabolic enzymes. | Important for avoiding drug-drug interactions. |

| hERG Inhibition | Prediction of the compound's potential to block the hERG potassium channel. | A critical indicator for cardiotoxicity risk. |

| Carcinogenicity/Mutagenicity | Prediction of the potential to cause cancer or genetic mutations. | A key safety assessment. |

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a protein's active site.

While no specific molecular docking studies have been published for this compound, research on analogous pyrazine derivatives provides valuable insights into its potential as a ligand. For instance, studies on pyrazine-2-carboxylic acid derivatives have shown their potential to interact with various biological targets, including the InhA protein of Mycobacterium tuberculosis researchgate.net. These studies often reveal key interactions such as hydrogen bonding involving the pyrazine nitrogen atoms and the carboxyl group. In the case of this compound, the nitrogen atoms of the pyrazine ring and the nitrogen of the cyano group could act as hydrogen bond acceptors.

Furthermore, molecular docking studies on other pyrazine-based heterocyclic compounds have demonstrated their ability to bind to the active sites of various enzymes, such as those involved in bacterial DNA replication nih.gov. The phenyl group in this compound would likely engage in hydrophobic or π-π stacking interactions within a protein's binding pocket, a common feature observed in the docking of phenyl-substituted heterocyclic compounds mdpi.com.

The binding affinity of a ligand is often quantified by a docking score, which is typically expressed in kcal/mol. For a series of pyrazine-thiazolidinone derivatives studied for their anti-HIV activity, good docking scores and binding energies were observed, indicating a strong interaction with the target enzyme nih.gov. It is plausible that this compound would exhibit similar favorable binding energies with relevant biological targets, driven by a combination of hydrogen bonding and hydrophobic interactions.

Table 1: Predicted Key Interactions for this compound in a Hypothetical Protein Binding Site

| Functional Group of Ligand | Probable Interaction Type | Potential Interacting Amino Acid Residues |

| Pyrazine Ring Nitrogens | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr |

| Cyano Group Nitrogen | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr |

| Phenyl Group | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

Fukui Function Analysis for Reactivity Sites

Fukui function analysis is a powerful tool in computational chemistry used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov This analysis is based on the change in electron density of a molecule upon the addition or removal of an electron.

Specific Fukui function calculations for this compound are not available. However, based on the fundamental principles of organic chemistry and studies on related molecules, we can predict the reactive sites. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The cyano group is also a strong electron-withdrawing group. Conversely, the phenyl group can act as an electron-donating group through resonance.

The Fukui function for nucleophilic attack (f+) is expected to be highest on the carbon atoms of the pyrazine ring, particularly those adjacent to the nitrogen atoms, as these positions are the most electron-deficient. The carbon atom of the cyano group would also be a potential site for nucleophilic attack. The Fukui function for electrophilic attack (f-) would likely be highest on the phenyl ring, as it is the most electron-rich part of the molecule. The nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, could also be susceptible to electrophilic attack.

Table 2: Predicted Fukui Function Analysis for this compound

| Atomic Site | Predicted Reactivity | Rationale |

| Pyrazine Ring Carbons | Prone to Nucleophilic Attack | Electron-deficient nature of the pyrazine ring. |

| Cyano Group Carbon | Prone to Nucleophilic Attack | Electronegativity of the nitrogen atom. |

| Phenyl Ring Carbons | Prone to Electrophilic Attack | Electron-donating nature of the phenyl group. |

| Pyrazine Ring Nitrogens | Prone to Electrophilic Attack | Presence of lone pair electrons. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. uni-muenchen.dewisc.edu It allows for the investigation of charge distribution, hybridization, and hyperconjugative interactions, which contribute to molecular stability.

For this compound, NBO analysis would likely reveal significant delocalization of electron density. The key interactions would involve the donation of electron density from the lone pairs of the pyrazine nitrogen atoms and the π-orbitals of the phenyl ring into the antibonding orbitals of the pyrazine ring and the cyano group. These interactions, quantified by the second-order perturbation energy (E(2)), stabilize the molecule.

Studies on other pyrazine derivatives have shown that the nitrogen atoms typically have significant lone pair character. youtube.com In this compound, these lone pairs would be available for interactions with other molecules, which is consistent with the predictions from molecular docking. The NBO analysis would also quantify the polarization of the C-CN bond, with a significant positive charge on the carbon atom and a negative charge on the nitrogen atom, further supporting its susceptibility to nucleophilic attack as predicted by Fukui function analysis.

Table 3: Predicted Significant NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| LP (N, pyrazine) | π* (C=C, pyrazine) | Moderate | Intramolecular charge transfer |

| π (C=C, phenyl) | π* (C=N, pyrazine) | High | Hyperconjugation |

| π (C=C, phenyl) | π* (C≡N) | Moderate | Hyperconjugation |

| LP (N, pyrazine) | σ* (C-C, phenyl-pyrazine) | Low | Hyperconjugation |

Future Directions and Emerging Research Themes

Rational Design of Next-Generation Pyrazine-Based Functional Materials

The rational design of materials involves the deliberate construction of molecules and supermolecular structures to achieve specific functions. For pyrazine-based compounds, this approach is leading to the creation of novel functional materials with tailored properties. One promising area is the development of coordination polymers (CPs) or metal-organic frameworks (MOFs). acs.org The nitrogen atoms in the pyrazine (B50134) ring serve as excellent coordination sites for metal ions, allowing for the self-assembly of one-, two-, or three-dimensional networks. acs.org The properties of these materials, such as porosity, thermal stability, and catalytic activity, can be fine-tuned by selecting appropriate metal centers and modifying the pyrazine ligand, for instance, by introducing functional groups like the phenyl and nitrile moieties in 3-phenylpyrazine-2-carbonitrile.

Another emerging theme is the design of pyrazine-based energetic materials. researchgate.net By computationally evaluating properties like heat of formation, density, and detonation performance, researchers can design new molecules with enhanced energetic characteristics. researchgate.net Introducing nitro groups or N-oxide functionalities to a pyrazine backbone are strategies being explored to improve performance. researchgate.net This computational, design-first approach accelerates the discovery of new materials with potential applications in various fields.

Development of Novel Therapeutic Agents Targeting Specific Pathological Pathways

Pyrazine derivatives are a significant class of heterocyclic compounds that have garnered substantial attention for their therapeutic potential, particularly as anticancer agents. benthamdirect.comingentaconnect.com The pyrazine ring is a key component in numerous molecules that interact with biological systems. benthamdirect.com A major focus of current research is the development of pyrazine-based small molecule kinase inhibitors. tandfonline.comnih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. tandfonline.comnih.gov Pyrazine derivatives have been successfully developed as orally active, potent, and selective kinase inhibitors that show good clinical activity and manageable toxicity. tandfonline.comnih.gov

The development process often involves structure-based drug design, where known inhibitors are optimized to enhance their binding affinity and selectivity for a specific pathological target, such as the SHP2 protein in various cancers. researchgate.net The versatility of the pyrazine scaffold allows for the synthesis of large libraries of compounds for screening against various biological targets. nih.govdoaj.org This has led to the identification of pyrazine derivatives with potential applications as anti-Alzheimer, antibacterial, and antifungal agents. doaj.org

Table 1: Examples of Pyrazine-Containing Drugs and Therapeutic Candidates This table provides examples of drugs and compounds containing a pyrazine ring and their primary therapeutic applications, illustrating the broad utility of this scaffold in medicine.

Advanced Spectroscopic and Structural Characterization Techniques for Pyrazine Compounds

A thorough characterization is crucial for understanding the structure-property relationships of newly synthesized pyrazine compounds. Modern research relies on a suite of advanced analytical techniques to elucidate molecular structures, confirm purity, and investigate solid-state properties.

Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for determining the chemical structure of pyrazine derivatives in solution. doaj.orgzu.edu.eg

Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify characteristic functional groups. For a compound like this compound, this would include the nitrile (C≡N) stretch. zu.edu.eg

Mass Spectrometry (MS) : High-resolution mass spectrometry (HREI-MS) provides precise molecular weight information, confirming the elemental composition of a compound. doaj.org

Single-Crystal X-ray Diffraction (SC-XRD) : This powerful technique provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. mdpi.com

Thermal Analysis : Techniques like thermogravimetric analysis (TGA) are employed to study the thermal stability of pyrazine compounds and their coordination complexes. nih.gov

Scanning Electron Microscopy (SEM) : SEM is used to investigate the morphology and surface features of synthesized materials, which is particularly important for characterizing metal complexes and crystalline powders. researchgate.net

The combination of these techniques provides a comprehensive understanding of the synthesized molecules, which is essential for both rational design and establishing structure-activity relationships (SAR) in medicinal chemistry. doaj.orgrsc.org

Green Chemistry Approaches in Pyrazine Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis to minimize environmental impact. thieme-connect.comnih.gov The development of environmentally benign methods for synthesizing pyrazines is an active area of research. tandfonline.comresearchgate.net Traditional methods often require harsh conditions, expensive catalysts, or volatile organic solvents. tandfonline.com

Modern green approaches focus on:

One-Pot Synthesis : Combining multiple reaction steps into a single procedure reduces waste, saves time, and improves efficiency. tandfonline.comresearchgate.net

Use of Green Solvents : Replacing hazardous organic solvents with water or conducting reactions in solvent-free conditions significantly reduces environmental harm. thieme-connect.com

Benign Catalysts : Employing mild and cost-effective catalysts, such as potassium tert-butoxide, can replace the need for expensive or toxic heavy metal catalysts. tandfonline.comresearchgate.net

Ambient Conditions : Designing reactions that proceed at room temperature and normal pressure reduces energy consumption. tandfonline.com

These strategies make the synthesis of pyrazine derivatives not only more sustainable but also often more cost-effective and simpler to perform. tandfonline.comtandfonline.com

Table 2: Comparison of Synthesis Methods for Pyrazines This table outlines traditional versus greener approaches for the synthesis of pyrazine rings, highlighting the advantages of modern, environmentally conscious methods.

常见问题

Q. (Advanced)

- Quantum chemical calculations : DFT predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites, as applied to pyrazine-metal complexes .

- Molecular dynamics simulations : Model solvation effects and stability in biological environments.

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioavailability .

What green chemistry approaches are applicable to the synthesis of this compound derivatives?

Q. (Advanced)

- Catalyst-free aqueous reactions : Four-component reactions in water yield chromene-carbonitriles with high atom economy .

- Microwave irradiation : Reduces energy consumption and reaction times (e.g., from 4 hours to 30 minutes) .

- Bio-based solvents : Cyclopentyl methyl ether (CPME) replaces toxic solvents like toluene .

How do structural modifications of this compound influence its pharmacological profile?

(Advanced)

Substituent effects are critical:

Q. Table 1: Structural analogs of pyrazine-carbonitriles and their biological activities (adapted from )

| Compound Name | Key Substituents | Biological Activity |

|---|---|---|

| 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile | Amino, nitrile | Kinase inhibition |

| 6,7-Dihydro-5H-cyclopentapyrazine | None | Flavor compound (no bioactivity) |

| 5-Methyl-5H-cyclopenta[b]pyrazine | Methyl | Flavor compound |

| Cyclopenta[b]thieno[3,2-e]pyridine | Thieno fusion | Anticancer activity |

Q. Notes

- References are based on peer-reviewed studies and authoritative databases (e.g., PubChem, Cochrane Handbook).

- Methodological rigor is prioritized over speculative claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。